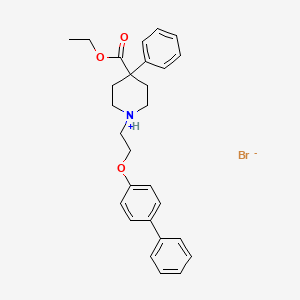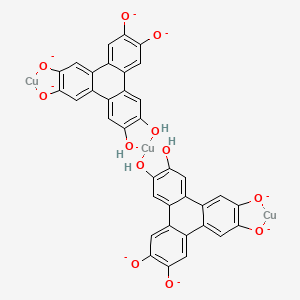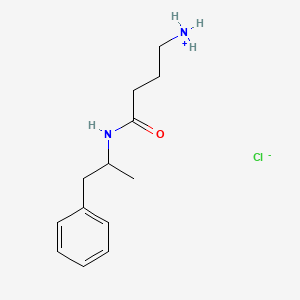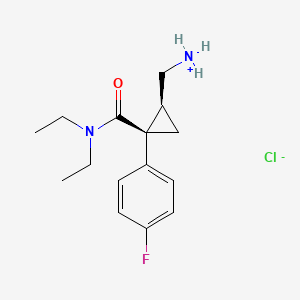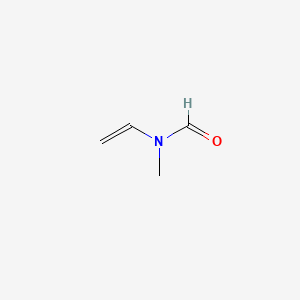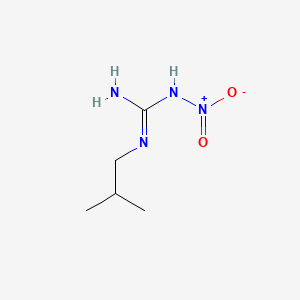
Guanidine, N-(2-methylpropyl)-N'-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methylpropyl)-1-nitroguanidine is an organic compound that belongs to the class of nitroguanidines. Nitroguanidines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound is characterized by the presence of a nitro group (-NO2) and a guanidine moiety, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylpropyl)-1-nitroguanidine typically involves the nitration of guanidine derivatives. One common method is the reaction of 2-methylpropylamine with nitroguanidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a nitrating agent like nitric acid. The reaction conditions, including temperature and reaction time, are carefully optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In industrial settings, the production of 2-(2-methylpropyl)-1-nitroguanidine can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters and enhances the efficiency of the process. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-methylpropyl)-1-nitroguanidine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted guanidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-methylpropyl)-1-nitroguanidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other nitrogen-containing compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and explosives
Wirkmechanismus
The mechanism of action of 2-(2-methylpropyl)-1-nitroguanidine involves its interaction with molecular targets through the nitro and guanidine groups. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The guanidine moiety can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isobutanol (2-methylpropan-1-ol): Shares the 2-methylpropyl group but lacks the nitro and guanidine functionalities.
Isobutylamine (2-methylpropylamine): Contains the 2-methylpropyl group and an amine group but lacks the nitro and guanidine functionalities.
Uniqueness
2-(2-methylpropyl)-1-nitroguanidine is unique due to the presence of both nitro and guanidine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
35089-66-8 |
|---|---|
Molekularformel |
C5H12N4O2 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
2-(2-methylpropyl)-1-nitroguanidine |
InChI |
InChI=1S/C5H12N4O2/c1-4(2)3-7-5(6)8-9(10)11/h4H,3H2,1-2H3,(H3,6,7,8) |
InChI-Schlüssel |
WCBSFALVQYJQEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN=C(N)N[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


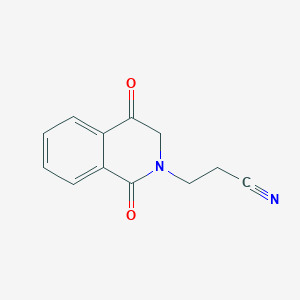
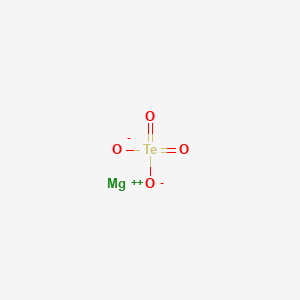
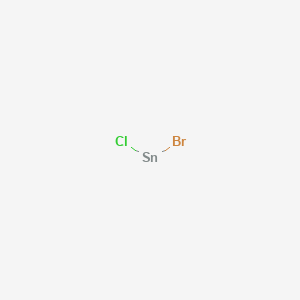
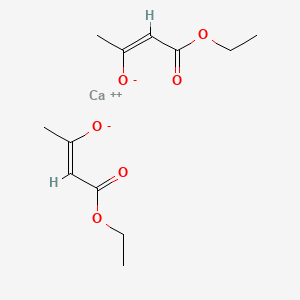
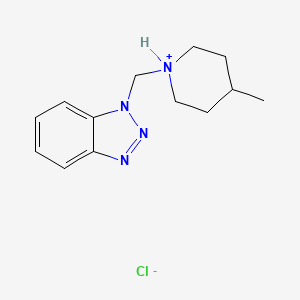
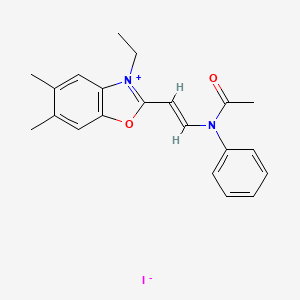
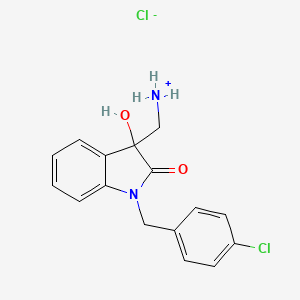
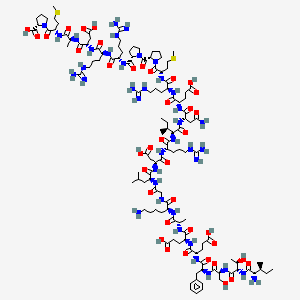
![4,4'-Thiobis[5-tert-butyl-m-cresol]](/img/structure/B13737589.png)
